1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Triethylene glycol dichloride, finds use in the synthesis of various organic compounds. For instance, it was employed in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols, which are potential lubricating oil additives [1].
[1] Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 - Sigma-Aldrich ()
This compound has been utilized as a precursor for the synthesis of ionic liquids. Specifically, it was used in the preparation of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane, a cationic liquid with potential applications in catalysis and separation processes [2].
[2] 1,2-Bis(2-chloroethoxy)ethane 97 112-26-5 - Sigma-Aldrich ()
Chloro-PEG5-chloride is a polyethylene glycol (PEG) derivative with chlorine atoms at both ends of the molecule. Its molecular formula is C10H20Cl2O6, and it has a molar mass of 307.1682 g/mol . The compound consists of a PEG chain with five ethylene oxide units, terminated by chlorine atoms on each end. It is slightly soluble in chloroform and appears as a clear, colorless liquid at room temperature .
The most common chemical transformations of Chloro-PEG5-chloride involve its terminal chlorine atoms. These reactive sites can undergo various nucleophilic substitution reactions:
While Chloro-PEG5-chloride itself does not have direct biological activity, its derivatives and conjugates play important roles in various biological applications:
The synthesis of Chloro-PEG5-chloride typically involves the following steps:
Chloro-PEG5-chloride finds applications in various fields:
Interaction studies involving Chloro-PEG5-chloride focus primarily on its role as a precursor or intermediate in the synthesis of more complex molecules. Some key interactions include:
Several compounds share structural similarities or functional properties with Chloro-PEG5-chloride:
Chloro-PEG5-chloride stands out due to its balanced reactivity, allowing for selective modifications at both ends of the molecule. Its specific chain length (5 ethylene oxide units) provides a unique balance of flexibility and size for various applications, particularly in PROTAC development and bioconjugation .
The development of Chloro-PEG5-chloride as a medicinal chemistry tool emerged from the broader evolution of polyethylene glycol chemistry in pharmaceutical applications. The compound represents a specific iteration in the systematic exploration of PEG-based linkers that began gaining prominence in the early 2000s with the advancement of bioconjugation techniques. The synthesis methodology for pentaethylene glycol dichloride was first documented in chemical literature, where researchers recognized the potential for creating precisely controlled molecular spacers with defined lengths and functionalities.
The historical significance of this compound lies in its role as a bridge between traditional small molecule drug discovery and the emerging field of targeted protein degradation. Early research focused on understanding the relationship between linker length, flexibility, and biological activity, with Chloro-PEG5-chloride providing an optimal balance of these characteristics. The compound's development trajectory reflects the broader trend toward precision medicine, where the ability to fine-tune molecular interactions has become paramount in therapeutic design.
Research evolution in this field has been marked by increasing sophistication in understanding structure-activity relationships. Initial studies concentrated on basic synthetic accessibility and chemical stability, but contemporary research has expanded to encompass complex three-dimensional modeling, cell permeability optimization, and ternary complex formation dynamics. This progression demonstrates how Chloro-PEG5-chloride has evolved from a simple chemical intermediate to a sophisticated molecular tool enabling advanced therapeutic strategies.
The significance of Chloro-PEG5-chloride in PROTAC technology cannot be overstated, as it serves as a critical component enabling the formation of productive ternary complexes between target proteins and E3 ubiquitin ligases. PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to event-driven mechanisms, where catalytic protein degradation occurs through hijacking the cellular ubiquitin-proteasome system. The linker component, exemplified by Chloro-PEG5-chloride, functions as more than a passive connector; it actively influences the spatial orientation and stability of the ternary complex.
Research has demonstrated that the five-unit PEG chain length provided by Chloro-PEG5-chloride offers optimal flexibility for accommodating diverse protein-protein interfaces while maintaining sufficient structural constraint to promote productive complex formation. Case studies in BTK PROTAC development have shown that this specific linker length enables effective degradation across multiple target proteins, suggesting broad applicability in therapeutic development. The compound's bifunctional chloride termini facilitate straightforward conjugation chemistry, allowing researchers to efficiently attach targeting ligands and E3 ligase recruiters without complex synthetic transformations.
The technological advancement enabled by Chloro-PEG5-chloride extends beyond simple molecular assembly to encompass sophisticated design principles. Modern PROTAC development utilizes computational modeling to predict optimal linker characteristics, with Chloro-PEG5-chloride serving as a validated benchmark for comparison with novel linker designs. This compound has become instrumental in establishing design rules for linker selection, influencing the development of next-generation degraders targeting previously undruggable proteins.
Contemporary research trends emphasize optimization of cell permeability and pharmacokinetic properties, areas where Chloro-PEG5-chloride has demonstrated particular utility. Studies examining the relationship between linker composition and cellular uptake have identified specific conformational preferences that enhance membrane permeability, with this compound serving as a model system for understanding these phenomena. The research community has increasingly focused on rational design approaches, moving beyond empirical screening toward predictive models that can guide linker selection.